beta-Thujene
Description
Contextual Significance of Monoterpenoids in Chemical Ecology and Phytochemistry
Monoterpenoids are a large and diverse class of natural products derived from two isoprene units, forming a C10 skeleton. tau.ac.il In the realm of phytochemistry, they are recognized as significant components of essential oils, contributing to the characteristic aromas of many plants. foodb.ca Their volatility allows them to act as signaling molecules in chemical ecology, mediating interactions between plants and their environment. These interactions include attracting pollinators, deterring herbivores, and exhibiting antimicrobial properties that protect the plant from pathogens. tau.ac.il The structural variety within monoterpenoids, from acyclic to monocyclic and bicyclic systems, gives rise to a wide array of biological activities and applications. oregonstate.edu
Overview of beta-Thujene within the Monoterpene Chemical Class
This compound, also known as 2-thujene, is a bicyclic monoterpene. nist.gov It belongs to the thujane (B1196268) subgroup, characterized by a bicyclo[3.1.0]hexane framework. nist.gov As a monoterpene, it shares the characteristic C10H16 molecular formula. nist.gov this compound is a structural isomer of alpha-thujene (B106647) and sabinene (B1680474), differing in the position of the double bond within its bicyclic structure. nist.gov It is found as a constituent of the essential oils of various plants and contributes to their distinctive woody and herbal scents. nist.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
GJYKUZUTZNTBEC-UHFFFAOYSA-N |
SMILES |
CC1C=CC2(C1C2)C(C)C |
Canonical SMILES |
CC1C=CC2(C1C2)C(C)C |
Origin of Product |
United States |
Chemical Classification and Isomeric Considerations
Structural Characterization as a Bicyclic Monoterpene
Beta-thujene is characterized by its core structure, a bicyclo[3.1.0]hex-2-ene skeleton nih.govsmolecule.comebi.ac.uknist.govebi.ac.uk. This bicyclic framework is formed by the fusion of a five-membered ring containing a double bond and a three-membered cyclopropane (B1198618) ring. The molecule is further defined by the presence of an isopropyl group and a methyl group attached to this bicyclic system nih.govsmolecule.comebi.ac.uknist.govebi.ac.uk. The systematic IUPAC name for this compound is 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene nih.govsmolecule.com. Its molecular formula is C10H16, with a molecular weight of approximately 136.23 g/mol nih.govsmolecule.comnist.govebi.ac.ukforeverest.netforeverest.netnih.gov.
Stereochemical Aspects and Related Isomers
The bicyclic nature of the thujene structure, specifically the bicyclo[3.1.0]hexane system, inherently contains chiral centers med-pathway.comstanford.eduescholarship.org. These chiral centers arise from carbon atoms bonded to four different substituent groups, leading to the possibility of stereoisomers. Alpha-thujene (B106647), a closely related isomer, is known to exist in various stereoisomeric forms, including racemic (±)-, (+)-, and (−)-enantiomers nih.gov. For instance, (+)-alpha-thujene is recognized as an enantiomer of (-)-alpha-thujene (B1222947) nih.gov. The specific IUPAC nomenclature for alpha-thujene often includes stereochemical descriptors, such as (1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene nih.gov.
Given the structural homology and shared bicyclic framework, this compound also possesses chiral centers. The precise spatial arrangement of the methyl and isopropyl substituents on its bicyclo[3.1.0]hex-2-ene skeleton dictates its specific stereochemistry. While detailed stereochemical assignments for this compound are less frequently detailed in available literature compared to its alpha counterpart, the presence of these chiral centers is a fundamental characteristic of its molecular architecture, implying the potential for stereoisomerism.
Delineation from Other Thujene Isomers and Related Compounds
This compound is distinguished from its isomers and related compounds through subtle structural differences, which in turn influence their occurrence, properties, and biological interactions.
Alpha-Thujene vs. This compound: this compound and alpha-thujene are positional isomers, differing primarily in the location of the double bond and the specific numbering of substituents on the bicyclo[3.1.0]hex-2-ene skeleton ebi.ac.ukforeverest.net. This compound is characterized by substitution at positions 1 and 4, whereas alpha-thujene has substitutions at positions 2 and 5 nih.govebi.ac.uk. These structural variations affect their natural abundance and sensory characteristics. This compound is often found in higher concentrations in certain plant species, such as Cinnamomum species (up to approximately 2.82%), compared to alpha-thujene (around 0.22%) foreverest.net. Research indicates that higher relative concentrations of this compound may contribute to a more pronounced woody flavor, akin to crushed wood chips, while alpha-thujene is associated with earthier and woody notes foreverest.net.
Sabinene (B1680474): Sabinene is another bicyclic monoterpene and a double-bond isomer related to thujenes foreverest.netforeverest.net. It shares the bicyclo[3.1.0]hexane framework but differs in the precise placement of its methyl and isopropyl substituents when compared to thujenes . Sabinene is often considered a precursor in the isomerization pathways that can lead to thujenes smolecule.com.
Thujones: In contrast to thujenes, thujones are oxidized derivatives that incorporate a ketone functional group . This structural difference renders thujones more reactive and significantly more neurotoxic than thujenes, which lack the ketone group and are consequently considered less toxic .
Data Tables
Table 1: Structural and Chemical Properties of Thujene Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | IUPAC Name | Structural Class |
| This compound | C10H16 | 136.23 | N/A | 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene | Bicyclic Monoterpene |
| alpha-Thujene | C10H16 | 136.23 | 2867-05-2 | (1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene | Bicyclic Monoterpene |
Table 2: Representative Occurrence of this compound in Plant Species
| Plant Species | This compound Content (%) | Alpha-Thujene Content (%) | Notes |
| Cinnamomum species | ~2.82% | ~0.22% | This compound observed in higher concentration compared to alpha-thujene. |
| Artemisia santolinifolia | 47.89% | 3.98% | Major component identified in essential oil from Mongolian specimens. |
| Pinus densiflora | 19.33% | N/A | Detected in the essential oil extracted from needles. |
| Sichuan pepper (Zanthoxylum) | ~13.01% (average) | N/A | Identified as an important flavor component in fruit extracts. |
| Boswellia carterii | N/A | Up to 30.70% | Alpha-thujene is noted as a significant constituent. |
List of Compounds Mentioned:
this compound
alpha-Thujene
Sabinene
Thujone
Biogenesis and Biosynthesis Pathways
Precursor Pathways to Monoterpenes (e.g., Methylerythritol Phosphate (MEP) Pathway)
In plants, the biosynthesis of monoterpenes, including beta-thujene, primarily occurs within plastids through the Methylerythritol Phosphate (MEP) pathway. This pathway utilizes basic products of photosynthesis to construct the fundamental five-carbon (C5) building blocks of all terpenes.
The MEP pathway begins with the condensation of D-glyceraldehyde 3-phosphate (G3P) and pyruvate. This initial reaction forms 1-deoxy-D-xylulose-5-phosphate (DXP), which is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP). Through a series of subsequent enzymatic steps, MEP is ultimately transformed into the two key C5 isoprenoid units: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).
The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP yields geranyl diphosphate (GPP). GPP is the direct C10 precursor for all monoterpenes, representing a critical branch point from which the vast diversity of these compounds, including this compound, originates.
| Key Step | Substrate(s) | Product |
| 1 | D-glyceraldehyde 3-phosphate (G3P) + Pyruvate | 1-deoxy-D-xylulose-5-phosphate (DXP) |
| 2 | DXP | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| Multiple Steps | MEP | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) |
| Final Precursor Step | IPP + DMAPP | Geranyl Diphosphate (GPP) |
Enzymatic Machinery in this compound Formation
The conversion of the universal precursor GPP into the specific bicyclic structure of this compound is catalyzed by a specialized class of enzymes. The precise nature of these enzymes dictates the final product profile.
Terpene synthases (TPS) are the key enzymes responsible for the remarkable diversity of terpene structures found in nature. These enzymes catalyze the conversion of acyclic prenyl diphosphate precursors like GPP into a wide array of cyclic or acyclic terpene hydrocarbons. The reaction mechanism involves the ionization of the diphosphate group from GPP, generating a reactive geranyl carbocation. This carbocation then undergoes a series of complex intramolecular rearrangements, including cyclizations and hydride shifts, within the enzyme's active site. The specific three-dimensional structure of the active site guides the folding of the carbocation intermediate, ultimately controlling the termination of the reaction to yield a specific terpene product. Many TPS enzymes are known to be multi-product enzymes, generating a spectrum of related terpenes from a single GPP substrate.
The direct enzymatic production of this compound is linked to specific monoterpene synthases. Research has identified enzymes that produce this compound as part of their product mixture.
This compound synthase : An enzyme explicitly named this compound synthase (EC 4.2.3.177) has been isolated from the plant Cananga odorata var. fruticosa (ylang-ylang). expasy.org This enzyme converts GPP into a mixture of monoterpenes, producing roughly equal proportions of this compound, sabinene (B1680474), beta-pinene, and alpha-terpinene. expasy.org
Sabinene synthase : In many other plant species, such as Western red cedar (Thuja plicata), the formation of thujane-type monoterpenes is primarily attributed to sabinene synthase (SabS). oup.comnih.govacs.org This enzyme catalyzes the cyclization of GPP to form sabinene, a structural isomer of thujene, as its principal product. nih.govacs.org The product profile of sabinene synthases can also include minor amounts of other monoterpenes, and the specific complement of synthases in a plant determines the final essential oil composition.
Cytochrome P450 Enzymes : Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes that often catalyze subsequent "decorating" steps in terpene biosynthesis, typically hydroxylation. scilit.comresearchgate.net In the context of the thujane (B1196268) skeleton, CYPs such as CYP750B1 have been shown to hydroxylate (+)-sabinene to form sabinol. nih.gov This reaction is a critical step in the biosynthetic pathway leading to thujone, an oxygenated monoterpenoid, rather than to this compound itself. nih.gov Therefore, while P450 enzymes are crucial in the broader metabolic network of thujane-type monoterpenoids, they are not directly involved in the formation of the this compound hydrocarbon skeleton from GPP.
| Enzyme | Source Organism (Example) | Substrate | Major Product(s) |
| This compound synthase | Cananga odorata | Geranyl Diphosphate (GPP) | This compound, Sabinene, beta-Pinene, alpha-Terpinene |
| Sabinene synthase | Thuja plicata | Geranyl Diphosphate (GPP) | Sabinene (~90%), other minor monoterpenes |
| CYP750B1 (P450) | Thuja plicata | (+)-Sabinene | (+)-trans-Sabinol |
Genetic Regulation of Biosynthetic Enzymes
The production of this compound is meticulously controlled through the regulation of the genes encoding the biosynthetic enzymes, particularly the terpene synthases. This regulation occurs at multiple levels, ensuring that the compound is produced in the correct tissues, at the appropriate developmental stage, and in response to environmental cues.
The expression of monoterpene synthase genes is often highly tissue-specific. For instance, in Thuja plicata, the gene encoding sabinene synthase is highly expressed in the epithelial cells of foliar resin glands, which are specialized structures for synthesizing and storing terpenoids. oup.com This localized expression ensures that the synthesis of the monoterpene precursor to defensive compounds is concentrated where it is most needed. oup.com
Furthermore, the transcription of TPS genes can be induced by external factors. In rough lemon (Citrus jambhiri), the expression of a sabinene synthase gene was found to be induced by microbial attack, suggesting a role for its products in plant defense. nih.govresearchgate.net This indicates that the genetic machinery for producing these compounds can be activated as part of the plant's inducible defense system. Studies on other monoterpene synthases have shown that their gene expression can also be regulated by developmental stage and even follow circadian rhythms. nih.gov The levels of TPS transcripts often correlate well with the levels of the corresponding enzymes and their terpene products, indicating that transcriptional control is a primary mechanism for regulating the biosynthesis of monoterpenes like this compound. oup.com
Natural Occurrence and Phytogeographical Distribution
Occurrence in Plant Essential Oils and Extracts
Beta-thujene is a common component in the essential oils extracted from numerous plants, contributing to their complex chemical profiles.
Research has identified this compound in the essential oils of several plant species, with varying concentrations:
Thymus Species: this compound has been detected in Thymus vulgaris (common thyme) at levels ranging from 0.21% to 4.28% earthwiseagriculture.netresearchgate.netekb.egnih.gov. In Thymus capitatus, it has been reported at 0.07% pharmainfo.in and in Thymus longicaulis, at 0.1% cabidigitallibrary.org.
Nigella sativa (Black Cumin): This species is a notable source, with this compound reported at concentrations of 6% bepls.comtandfonline.com, 12.40% in seeds from Bangladesh, and 13.93% in seeds from India nih.gov. Other studies indicate its presence at 17.22% doaj.org.
Eucalyptus Species: this compound is found in Eucalyptus globulus (blue gum eucalyptus) essential oil, with reported percentages of 3.40% researchgate.netresearchgate.net, 1.30% nih.gov, and 0.26% orientjchem.org.
Schinus Species: In Schinus molle (Peruvian pepper), this compound has been identified in leaf essential oils, with reported concentrations of 0.07% pharmainfo.in, 0.3% japsonline.com, and as high as 49.88% in a specific fraction of leaf extract uniroma1.it. One study reported 38.46% in leaf essential oil researchgate.net.
Ajuga Species: Ajuga iva essential oil contains this compound, with one study reporting 17.21% researchgate.net. Other analyses also confirm its presence nih.govnih.govresearchtrend.net.
Origanum Species: this compound has been identified in Origanum compactum essential oil, with reported amounts of 0.30% from the Boulemane region and 1.43% from the Taounate region in Morocco nih.gov. Other studies report 0.21% jmbfs.org and 1.52% researchgate.net.
Cinnamomum Species: this compound has been found in Cinnamomum species at approximately 2.82% foreverest.net.
Artemisia Species: this compound is a significant component in Artemisia vulgaris, reported at 36.0%, and also present in Artemisia herba-alba at 0.3% japsonline.comresearchgate.net.
Other Sources: this compound has also been reported in Pinus longaeva and Elsholtzia fruticosa nih.gov.
This compound is present in the essential oils of coniferous species. Notably, it constitutes 19.33% of the essential oil extracted from the needles of Pinus densiflora researchgate.netjst.go.jpebi.ac.uknih.gov.
Distribution Across Plant Parts and Developmental Stages
The distribution of this compound can vary across different plant parts. It is commonly found in the essential oils derived from seeds (e.g., Nigella sativa) bepls.comtandfonline.comnih.govdoaj.orgresearchgate.net, leaves (e.g., Eucalyptus globulus, Schinus molle, Ajuga iva) researchgate.netresearchgate.netnih.govuniroma1.itresearchgate.netnih.govtandfonline.com, aerial parts (e.g., Thymus vulgaris) earthwiseagriculture.netresearchgate.netnih.gov, and needles (e.g., Pinus densiflora) researchgate.netjst.go.jpnih.gov.
Regarding developmental stages, research on Ajuga iva suggests that the full flowering stage is considered an ideal period for harvesting to obtain higher yields of compounds like alpha-thujene (B106647), and potentially this compound as well researchgate.net.
Ecological Factors Influencing Occurrence and Variability
The concentration and presence of this compound in plant essential oils are influenced by several ecological factors. Geographical location plays a significant role, as demonstrated by variations in Origanum compactum essential oil composition from different Moroccan regions nih.govjmbfs.orgmdpi.com and differences in Nigella sativa seed oil composition between samples from Bangladesh and India nih.gov.
Environmental conditions, including climate and phenological stages, can also lead to variability in essential oil composition, as observed in studies on Ajuga iva researchgate.net and Artemisia herba-alba japsonline.com. Similarly, chemotypic variations have been noted in Thymus capitatus researchgate.net, indicating that genetic and environmental interactions shape the phytochemical profile of plants.
Limited Reports in Other Biological Systems (e.g., Microbial)
This compound is primarily identified as a plant metabolite nih.gov. While studies have investigated its biological activities, such as antimicrobial properties smolecule.com, there are limited reports detailing its natural occurrence within microbial systems themselves. The focus of research has predominantly been on its presence and role in plant-derived essential oils.
Compound Data Table
| Plant Species | Plant Part | Reported this compound Content (%) | Reference(s) |
| Thymus vulgaris | Aerial parts | 0.21 - 4.28 | earthwiseagriculture.netresearchgate.netekb.egnih.gov |
| Nigella sativa | Seeds | 6 - 17.22 | bepls.comtandfonline.comnih.govdoaj.org |
| Eucalyptus globulus | Leaves | 0.26 - 3.40 | researchgate.netresearchgate.netnih.govorientjchem.org |
| Schinus molle | Leaves | 0.07 - 49.88 | pharmainfo.inuniroma1.itresearchgate.net |
| Ajuga iva | Aerial parts | 17.21 | researchgate.netnih.govnih.govresearchtrend.net |
| Origanum compactum | Aerial parts | 0.21 - 1.52 | nih.govjmbfs.orgresearchgate.net |
| Pinus densiflora | Needles | 19.33 | researchgate.netjst.go.jpebi.ac.uknih.gov |
| Cinnamomum species | Essential Oil | ~2.82 | foreverest.net |
| Artemisia vulgaris | Aerial parts | 36.0 | researchgate.net |
| Artemisia herba-alba | Essential Oil | 0.3 | japsonline.com |
| Pinus longaeva | Various | Reported | nih.gov |
| Elsholtzia fruticosa | Various | Reported | nih.gov |
Mentioned Compounds
this compound (2-Thujene)
Alpha-Thujene (3-Thujene)
Cedrene
Thymol
Carvacrol
p-Cymene
Alpha-Pinene
Beta-Pinene
Beta-Myrcene
Gamma-Terpinene
Limonene
Alpha-Phellandrene
Camphene
Eucalyptol (1,8-Cineole)
Linalool
Beta-Caryophyllene
Spathulenol
Longifolene
Thymoquinone
Dill Ether
Cosmene
Piperitenone
2-Hydroxy-1,1,10-trimethyl-6,9-epidioxydecalin
2,3-Pinanediol
Carvone
Diprene
Cis-Dihydrocarvone
Eugenol
4-Allylphenol
Terpinen-4-ol
Caryophyllene Oxide
3-Carene
o-Cymene
Cinnamodial
Cinnamosmolide
Polygodial
Mukaadial
Parritadial
Pleodendione
Dienestrol
2-Hexenal
1-Pentadecene
Trans-beta-Farnesene
Eucalyptol
Alpha-Terpineol
Cyclohexene, 1-methyl-4-(5-methyl-1-methylene-4-hexenyl)
Cryptone
Cuminal
Elixene
Phellandral
Alloaromadendrene
Beta-Eudesmol
Gamma-Eudesmol
Delta-Cadinene
Carotol
Germacrene D
Dehydroxy-isocalamendiol
Elemene
Squalene
Beta-Terpinene
Alpha-Cubebene
Alpha-Copaene
Beta-Elemene
Alpha-Gurjunene
Alpha-Humulene
Gamma-Amorphene
Alpha-Muurolene
Gamma-Cadinene
Ledol
Globulol
Epi-globulol
Viridiflorol
Epi-gamma-eudesmol
Bulnesol
Humulane-1,6-dien-3-ol
Thuja-2,4(10)-diene
Benzaldehyde
Thuja-2,4(10)-diene
Thujone
Chrysanthenon
Piperitone oxide
Chamazulene
Beta-Calacorene
Cis-Epoxyocimene
1H-Indene
Verbenene
Tetrachloroethylene
Brassicol
Thymoquinone
Alpha-Fenchol
Gamma-Eudesmol
Beta-Fenchyl acetate (B1210297) (endo)
Neral
Geraniol
Thymol acetate
E-Caryophyllene
Caryophyllene oxide
Methyl linoleate (B1235992)
4,5-Epoxy-1-isopropyl-4-methyl-1-cyclohexene
4-Terpineol
Longicyclene
Borneol
Endo-Borneol
Tricyclene
Beta-Bisabolene
Alpha-Terpinene
Beta-Phellandrene
Terpineol
Terpinolene
Camphor
Isoamyl alcohol
Trans-Caryophyllene
Eriodyctiol
Apigenin
Naringenin
Beta-Sitosterol
Drimane-type sesquiterpenes
Isolation and Purification Methodologies
Conventional Extraction Techniques from Biomass
Traditional methods for extracting β-thujene from plant sources primarily involve distillation and solvent-based approaches. These techniques are widely used due to their relative simplicity and effectiveness in isolating volatile compounds.
Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials. researchgate.netuctm.edunih.govmdpi.com In this process, the biomass is submerged in water and heated to boiling. The resulting steam, carrying the volatile essential oils including β-thujene, is then condensed and collected. The essential oil, being immiscible with water, can then be separated.
Research has shown that the yield and composition of the extracted essential oil can be influenced by factors such as the plant material-to-water ratio and extraction time. researchgate.netuctm.edu For instance, in a study on Juniperus species, the concentration of various monoterpenes, including α-thujene, was found to be higher in the initial fractions of the distillation process. nih.gov Similarly, studies on Cinnamomum camphora leaves using microwave-assisted hydro-distillation have identified β-thujene as one of the main ingredients in the extracted essential oil. nih.gov
Steam Distillation
Steam distillation is another prevalent technique for extracting essential oils. uctm.edunih.govforeverest.net In this method, steam is passed through the plant material, causing the volatile compounds like β-thujene to vaporize. iastate.edu The steam and essential oil vapor mixture is then cooled, and the resulting condensate separates into an aqueous layer and the essential oil layer. iastate.edu
This method is often preferred as it avoids direct contact of the plant material with boiling water, which can sometimes lead to the degradation of heat-sensitive compounds. researchgate.net Commercially available thujene is often prepared using steam distillation. foreverest.net Studies comparing hydrodistillation and steam distillation have shown variations in the yield and composition of the essential oil, with hydrodistillation sometimes proving to be more effective for certain plant materials. uctm.edu
Simultaneous Distillation–Extraction (SDE)
Simultaneous Distillation–Extraction (SDE) combines steam distillation and solvent extraction into a single process. researchgate.netkoreascience.kr As the plant material is steam distilled, the resulting distillate is continuously extracted with a low-boiling-point organic solvent. researchgate.net This method can be more efficient in recovering a broader range of volatile and semi-volatile compounds compared to distillation alone. SDE has been successfully used to extract essential oils containing α-thujene and other monoterpenes from various plants, including Lindera obtusiloba and Schisandra chinensis seeds. koreascience.krtandfonline.com The choice of solvent and extraction time are critical parameters that can affect the efficiency and composition of the extract. researchgate.net
Solvent Extraction Approaches
Solvent extraction involves the use of organic solvents to dissolve the essential oils from the plant matrix. foreverest.netijpsr.com Common solvents include hexane (B92381) and ethanol. ijpsr.comtandfonline.com After the extraction, the solvent is typically removed by evaporation to yield the crude essential oil. This method can be advantageous for extracting compounds that are not readily volatile or are sensitive to the high temperatures used in distillation. mdpi.com For example, a study on Ocimum gratissimum leaves compared hydrodistillation and solvent extraction with n-hexane, identifying β-thujene in the oil obtained from both methods. ijpsr.com
Table 1: Comparison of Conventional Extraction Techniques for β-Thujene
| Technique | Principle | Key Research Findings Related to Thujenes | References |
|---|---|---|---|
| Hydrodistillation | Plant material is boiled in water; steam and volatile oils are condensed. | β-Thujene identified in essential oils of Cinnamomum camphora and Juniperus species. Composition varies with distillation time. | nih.govnih.gov |
| Steam Distillation | Steam is passed through the plant material to volatilize essential oils. | A standard commercial method for preparing thujene. Yield and composition can differ from hydrodistillation. | uctm.eduforeverest.net |
| Simultaneous Distillation–Extraction (SDE) | Combines steam distillation with continuous solvent extraction of the distillate. | Effectively extracts α-thujene from Lindera obtusiloba and Schisandra chinensis. | koreascience.krtandfonline.com |
| Solvent Extraction | Organic solvents are used to dissolve essential oils from the plant material. | β-Thujene was identified in the n-hexane extract of Ocimum gratissimum leaves. | ijpsr.com |
Advanced Separation and Purification Strategies
Following the initial extraction, the resulting essential oil is a complex mixture of various compounds. To isolate β-thujene in a pure form, advanced separation techniques are necessary.
Chromatographic Fractionation (e.g., Column Chromatography, Flash Chromatography)
Chromatography is a powerful technique for separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net
Column Chromatography: This is a widely used method for the purification of compounds from essential oils. researchgate.netuliege.be The crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina (B75360). researchgate.netgoogle.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Different compounds travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, allowing for their separation into different fractions. researchgate.net For instance, a patent describes the use of column chromatography with silica gel and alumina to separate components of cumin essential oil, which contains β-thujene. google.com
Flash Chromatography: This is a modification of column chromatography that uses pressure to speed up the flow of the mobile phase through the column, resulting in faster and more efficient separations. nih.govchromtech.com It is particularly useful for purifying less stable compounds. nih.gov The principles of separation are the same as in traditional column chromatography, relying on the differential partitioning of compounds between the stationary and mobile phases. chromtech.com This technique is highly effective for the preparative separation of compounds from complex mixtures like essential oils. nih.gov
Table 2: Advanced Separation and Purification Strategies for β-Thujene
| Technique | Principle of Separation | Application in Terpene Purification | References |
|---|---|---|---|
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase from a liquid mobile phase. | Used to separate fractions of essential oils containing β-thujene, often with silica gel as the adsorbent. | researchgate.netgoogle.com |
| Flash Chromatography | A rapid form of column chromatography using pressure to increase solvent flow rate. | Enables fast and efficient purification of compounds from complex mixtures, suitable for isolating individual terpenes. | nih.govchromtech.com |
Analytical Characterization Techniques
Gas Chromatography (GC) for Volatile Profile Analysis
Gas chromatography (GC) is a cornerstone technique for analyzing the volatile profiles of essential oils and other natural products where β-thujene is a constituent. vulcanchem.com In GC, the volatile compounds are separated based on their boiling points and affinity for the stationary phase of the chromatographic column. The retention time, the time it takes for a compound to travel through the column, is a key parameter for initial identification. For β-thujene, a reported retention index (a normalized retention time) value of 925 is an important parameter for its identification in complex mixtures. vulcanchem.com
The analysis of essential oils from plants like Pinus densiflora has utilized gas chromatography to quantify its components, revealing β-thujene as a major constituent at 19.33%. ebi.ac.uk Similarly, GC analysis of pine sprout tea detected 81 flavor compounds, with β-thujene being among the major ones identified. ebi.ac.uk The technique's ability to separate a large number of volatile compounds makes it indispensable for obtaining a chemical profile and for the initial detection of components like β-thujene in complex samples. ebi.ac.uknih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for the separation, identification, and quantification of volatile compounds such as β-thujene. vulcanchem.com This powerful technique couples the separation capabilities of GC with the detection power of mass spectrometry, which provides information about the mass and fragmentation pattern of the eluted compounds. vulcanchem.comjchps.com
In GC-MS analysis, after the components of a sample are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" for a specific compound. The identification of β-thujene is achieved by comparing its obtained mass spectrum with reference spectra in databases like the National Institute of Standards and Technology (NIST) library. nih.govresearchgate.net For instance, in the analysis of essential oils from Thymus vulgaris, β-thujene was identified and quantified at 2.09% using GC-MS. nih.gov
The technique has been widely applied to characterize the chemical composition of essential oils from various plants. Studies on Croton adipatus, Curcuma longa (turmeric), and Buddha's hand fruit have all successfully identified β-thujene as a component using GC-MS. ebi.ac.uknih.govmdpi.com In a study on Buddha's hand fruit, β-thujene was detected in the exocarp (0.2%) and the essential oil (0.1%). mdpi.com Similarly, the analysis of volatile constituents in 14 Compositae plants and the essential oil of Chrysanthemum also reported the presence of β-thujene. researchgate.netmdpi.com
The following table summarizes the findings of β-thujene in various plant species using GC-MS.
| Plant Species | Sample Type | β-Thujene Percentage (%) |
| Pinus densiflora | Essential Oil from Needles | 19.33% ebi.ac.uk |
| Thymus vulgaris | Essential Oil | 2.09% nih.gov |
| Croton adipatus | Essential Oil | 6.96% nih.gov |
| Buddha's hand fruit | Exocarp | 0.2% mdpi.com |
| Buddha's hand fruit | Essential Oil | 0.1% mdpi.com |
| Volkamerian lemon | Essential Oil | 1.5% researchgate.net |
Advanced Hyphenated Techniques
To overcome the limitations of single-dimensional chromatography, especially in highly complex mixtures, advanced hyphenated techniques are employed. These methods offer enhanced separation power and more detailed information for the unambiguous identification of compounds like β-thujene.
Multi-Dimensional Gas Chromatography (MDGC)
Multi-dimensional gas chromatography (MDGC), particularly in the "heart-cut" mode, provides superior separation of target compounds from complex matrices. stuba.skfmach.it This technique uses two or more columns with different stationary phases. A selected portion (a "heart-cut") of the effluent from the first column is transferred to a second column for further separation. stuba.sk This is particularly useful for separating enantiomers (chiral molecules that are mirror images of each other) and for resolving co-eluting compounds that may interfere with identification and quantification in single-column GC. stuba.skfmach.it
MDGC has been effectively used for the authenticity assessment of essential oils, such as lime and mandarin oils, by determining the enantiomeric distribution of various monoterpenes, including α-thujene, a structural isomer of β-thujene. stuba.sknih.gov While direct application on β-thujene is less documented in the provided results, the principle and its application to similar monoterpenes highlight its potential for detailed characterization of β-thujene in complex essential oils.
Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS)
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful tool for authenticity assessment of natural products. nih.govnih.gov This technique measures the stable isotope ratios (e.g., ¹³C/¹²C) of individual compounds separated by GC. The isotopic signature can provide information about the geographical origin, botanical source, and potential adulteration of a product. nih.govnih.govresearchgate.net
In GC-C-IRMS, the compounds eluting from the GC column are combusted to convert them into simple gases (like CO₂), which are then introduced into an isotope ratio mass spectrometer. While direct data on the isotopic ratio of β-thujene was not found in the search results, the technique has been applied to authenticate lime and petitgrain oils by analyzing the isotopic ratios of other terpenes like α-pinene, β-pinene, and limonene. nih.govresearchgate.net The synergistic use of MDGC and GC-C-IRMS provides a robust approach to detect adulteration in high-value essential oils. nih.gov It is also noted that the data output from a GC-C-IRMS system can potentially be used for the quantification of organic compounds. nih.gov
Proton Transfer Reaction–Mass Spectrometry (PTR-MS) for Real-time Monitoring
Proton transfer reaction-mass spectrometry (PTR-MS) is a sensitive analytical technique used for the real-time monitoring of volatile organic compounds (VOCs) in the air. tofwerk.comwikipedia.orgmdpi.com In PTR-MS, VOCs are ionized by proton transfer from hydronium ions (H₃O⁺). tofwerk.com This "soft" ionization method minimizes fragmentation, making the resulting mass spectra relatively simple. tofwerk.com
PTR-MS can detect compounds with a proton affinity higher than that of water, which includes many VOCs. tofwerk.com While PTR-MS alone cannot typically distinguish between isomers (like different monoterpenes), coupling it with a fast gas chromatography (FastGC) system allows for the near real-time separation and detection of these isomers. mdpi.comresearchgate.netmontrose-env.com This combination has been used to study monoterpene emissions from plants like Quercus ilex, where α-thujene was among the identified compounds. researchgate.net The high sensitivity of PTR-MS, with detection limits in the parts-per-trillion (ppt) to low parts-per-billion (ppb) range, makes it ideal for monitoring trace amounts of VOCs in various environments. mdpi.commontrose-env.com
Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are crucial for the definitive structural elucidation of compounds like β-thujene. vulcanchem.comjchps.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. vulcanchem.comjchps.com Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. jchps.com Advanced 2D NMR techniques can reveal the connectivity between atoms, allowing for the complete and unambiguous assignment of the molecular structure. jchps.com While specific NMR data for β-thujene was not detailed in the provided search results, its application for the structural elucidation of related terpenoids, like thujone, demonstrates its utility in this context. researchgate.net
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. vulcanchem.comjchps.comnumberanalytics.com The bonds within a molecule vibrate at specific frequencies, and when infrared radiation is passed through a sample, the molecule absorbs the radiation at frequencies corresponding to its vibrational modes. numberanalytics.com The resulting IR spectrum shows absorption bands that are characteristic of specific functional groups, aiding in the structural confirmation of compounds like β-thujene. vulcanchem.comjchps.comslideshare.net
Quantitative Analytical Strategies for Beta-Thujene Content
The choice of analytical strategy depends on the specific research question, the complexity of the sample matrix, and the required level of sensitivity and selectivity. Key considerations in developing a quantitative method include sample preparation, chromatographic conditions, and the validation of the analytical procedure to ensure reliable and accurate results.
Research Findings on this compound Quantification
Numerous studies have reported the quantification of this compound in the essential oils of a wide array of plant species. These studies often employ GC-FID and GC-MS to determine the relative percentage of this compound as part of a broader chemical characterization.
For instance, in a study on the essential oil composition of Artemisia vulgaris, this compound was identified as the main compound, constituting 36.0% of the oil. researchgate.net Similarly, the essential oil of Piper nigrum L. (black pepper) was found to contain a significant amount of this compound, at 20.58%. nih.gov In contrast, the essential oil from the leaves of Pentacalia vaccinioides showed a lower but still notable concentration of this compound at approximately 6%. mdpi.com
The concentration of this compound can also vary significantly between different species within the same genus. For example, one study on Croton species found this compound at 6.96% in the essential oil of Croton thurifer, while it was not a major component in other species analyzed. nih.gov Seasonal variations and the specific plant part used for extraction can also influence the this compound content. Research on Artemisia absinthium showed that the presence and concentration of this compound can differ depending on the season, with higher levels found in the essential oil collected during the flowering stage compared to the pre-flowering stage. nih.gov
Data Tables for Quantitative Analysis
The following tables summarize findings from various research articles, illustrating the quantitative analysis of this compound in different plant essential oils. These tables provide insights into the variability of this compound content across different species and the analytical techniques employed.
| Plant Species | Plant Part | Extraction Method | Analytical Technique | This compound Content (%) | Reference |
|---|---|---|---|---|---|
| Artemisia vulgaris | Aerial Parts | Hydrodistillation | GC, GC-MS | 36.0 | researchgate.net |
| Piper nigrum L. | Dried Berries | Hydrodistillation | GC-MS, LC-ESI-MS | 20.58 | nih.gov |
| Croton thurifer | Not Specified | Not Specified | GC-MS | 6.96 | nih.gov |
| Pentacalia vaccinioides | Leaves and Flowers | Hydrodistillation, Steam Distillation, SDE, SPME | GC-MS | ~6 | mdpi.com |
| Monarda citriodora ssp. austromontana 'Bees' Favourite' | Flowers | Hydrodistillation | GC-MS | 6.12 (2015), 2.00 (2016) | bibliotekanauki.pl |
| Artemisia herba-alba | Leaves | Hydrodistillation | GC, GC-MS | 11.4 | japsonline.com |
Validation of Analytical Methods
To ensure the accuracy and reliability of quantitative data, the analytical methods used must be validated. nih.govdemarcheiso17025.com Validation involves assessing several parameters, including:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
While many studies report the relative percentage of this compound based on GC peak areas without a full method validation, for applications requiring absolute quantification, such as in quality control of commercial products, a validated method using a certified reference standard for this compound is essential.
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity | Demonstrates that the response is proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | Closeness of measured value to the true value, often assessed by spike recovery. | Recovery within 80-120% |
| Precision (Repeatability) | Variation in results from the same sample under the same conditions in a short interval. | Relative Standard Deviation (RSD) < 5-15% |
| Precision (Intermediate) | Variation in results from the same sample on different days, with different analysts or equipment. | Relative Standard Deviation (RSD) < 10-20% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified. | Signal-to-noise ratio of 10:1 |
Synthetic Chemistry and Chemical Modifications
Total Synthesis Approaches to the Thujane (B1196268) Skeleton
The thujane skeleton, characterized by its bicyclo[3.1.0]hexane core, is a common motif in a variety of natural products. The construction of this strained bicyclic system presents a unique challenge in organic synthesis. Various synthetic strategies have been developed to access this framework, often as part of the total synthesis of more complex molecules containing the thujane moiety.
A notable strategy for constructing the thujane skeleton involves the cycloisomerization of enynes. For instance, in the total synthesis of cryptotrione, a complex natural product possessing a thujone-type bicyclo[3.1.0]hexane ring system, a key step is the platinum(IV) chloride-catalyzed diastereoselective cycloisomerization of a 1,5-enyne precursor. cuhk.edu.cnhku.hk This reaction efficiently assembles the core bicyclic structure. The optimization of this reaction, using PtCl₄ as a catalyst in 1,4-dioxane, led to a 75% isolated yield of the desired bicyclo[3.1.0]hexene product. hku.hk Subsequent desilylation and hydrogenation steps yielded the final thujane alcohol. hku.hk
Another powerful method for forming the bicyclo[3.1.0]hexane system is through intramolecular radical cyclopropanation. A copper(I)/secondary amine cooperative catalyst system has been shown to facilitate the cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as the C1 source. d-nb.info This formal [2+1] cycloaddition provides a single-step construction of the bicyclo[3.1.0]hexane skeleton and has been successfully applied to an asymmetric transformation, yielding enantioenriched products. d-nb.info
These methods highlight the importance of metal-catalyzed reactions in efficiently accessing the sterically demanding thujane framework, providing pathways to beta-thujene and its related natural products.
Table 1: Key Strategies for Thujane Skeleton Synthesis
| Method | Key Reagents/Catalyst | Description | Reference |
|---|---|---|---|
| Enyne Cycloisomerization | Platinum(IV) chloride (PtCl₄) | Catalyzes the diastereoselective cycloisomerization of 1,5-enynes to form the bicyclo[3.1.0]hexene core. | cuhk.edu.cnhku.hknih.gov |
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic transformations to achieve efficient and selective production of target molecules. While specific chemo-enzymatic routes to this compound are not extensively documented, established enzymatic reactions on similar substrates suggest potential pathways. nih.gov
Enzymes, particularly lipases and oxidoreductases, are powerful tools for modifying terpene structures. For example, a two-step chemo-enzymatic method has been developed for the synthesis of oxygenated propenylbenzene derivatives, which involves a lipase-catalyzed epoxidation followed by microbial oxidation. frontiersin.org This type of enzymatic epoxidation, often utilizing an immobilized lipase (B570770) like Novozym 435 and a peroxycarboxylic acid generated in situ, could potentially be applied to the double bond of a thujene precursor. frontiersin.org
Following epoxidation, enzymatic hydrolysis or microbial oxidation can introduce further functionality. In the synthesis of propenylbenzene diols, the second step involved microbial oxidation using various bacterial strains like Dietzia sp. and Rhodococcus erythropolis to yield hydroxy ketones. frontiersin.org Such biocatalytic oxidations could offer a green and selective alternative to traditional chemical oxidants for functionalizing the thujane skeleton. The integration of enzymatic steps can lead to high selectivity and avoid the use of harsh reagents, which is a key advantage in modern synthetic chemistry. rsc.org
Derivatization Reactions and Analog Preparation
The chemical modification of this compound through derivatization reactions allows for the preparation of a wide range of analogs, which can be used for further studies, including structure-activity relationship analyses. These reactions typically target the functional groups present in the molecule, namely the double bond and the cyclopropane (B1198618) ring, although the latter is generally less reactive.
A common method for modifying monoterpenes is through derivatization of alcohol functionalities, if present, or by addition reactions to the double bond. For instance, a general process for purifying monoterpenes involves derivatizing the molecule to form an ester, which can then be crystallized to a high purity and subsequently converted back to the parent monoterpene. google.com This approach could be adapted to a hydroxylated derivative of this compound.
The double bond in this compound is susceptible to various addition reactions. Epoxidation, as mentioned in the chemo-enzymatic section, can be achieved using chemical reagents like peroxy acids. The resulting epoxide is a versatile intermediate that can be opened to form diols and other derivatives.
Furthermore, derivatization is a common strategy in analytical chemistry to enhance the volatility and thermal stability of compounds for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). For example, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide is a standard procedure for derivatizing polar analytes. researchgate.net While this compound itself is sufficiently volatile for GC-MS analysis, its oxygenated derivatives would likely require such a step. acs.orguniroma1.itresearchgate.net
Theoretical Studies on Reactivity and Oxidation Pathways
Computational chemistry provides valuable insights into the reactivity and degradation mechanisms of molecules like this compound, which are difficult to study experimentally in complex environments such as the atmosphere.
Atmospheric Oxidation and Degradation Kinetics
The atmospheric lifetime and degradation products of this compound are determined by its reactions with key atmospheric oxidants, including the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). Theoretical studies on the closely related isomer, alpha-thujene (B106647), provide a strong basis for understanding these processes.
Computational studies have investigated the oxidation of alpha-thujene by acyl peroxy radicals (APRs) and nitrate radicals. copernicus.orghelsinki.ficopernicus.org The reaction with APRs can lead to accretion products, which are larger, more oxygenated molecules that can contribute to the formation of secondary organic aerosols (SOA). copernicus.orghelsinki.fi For alpha-thujene, the accretion reaction can also induce the opening of the three-membered ring, with a yield of 6-18%, creating an additional branch in its oxidation pathway. copernicus.org This ring-opening is a significant pathway for sabinene (B1680474) (31%) but is minor for β-pinene (2%). copernicus.org
The reaction of alpha-thujene with the nitrate radical (NO₃) is also an important atmospheric degradation pathway, particularly at night. researchgate.net Theoretical calculations on the NO₃-adducts of monoterpenes with three-membered rings, like alpha-thujene and sabinene, show that ring-opening via β-scission of the resulting nitrooxy-alkyl radical is a competitive process. helsinki.fi This pathway is highly dependent on the ring strain, with smaller rings opening more readily. helsinki.fi This contrasts with the NO₃ adduct of camphene, which has a five-membered secondary ring, where this pathway is not competitive. helsinki.fi These theoretical findings suggest that the degradation of this compound in the atmosphere is complex, with multiple competing pathways that are influenced by its unique bicyclic structure.
Table 2: Theoretical Oxidation Pathways for Thujene Isomers
| Oxidant | Key Reaction Pathway | Significance for Thujene Isomers | Reference |
|---|---|---|---|
| Acyl Peroxy Radicals (APRs) | Accretion and Ring-Opening | The accretion reaction for alpha-thujene can lead to ring-opening in 6-18% of reactions. | copernicus.orghelsinki.ficopernicus.org |
Structure-Activity Relationship (SAR) Studies (Theoretical/Computational)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govresearchgate.net These models are valuable for predicting the properties of new or untested compounds and for guiding the design of analogs with desired activities. nih.govmdpi.com
For this compound, theoretical SAR studies can be applied in various contexts. In medicinal chemistry, for example, an in silico study investigated the active compounds of bangle essential oil, which contains this compound, as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme. uinjkt.ac.id Such studies use molecular docking simulations to predict how a molecule binds to a biological target, providing insights into its potential therapeutic effects. uinjkt.ac.id
In the context of atmospheric chemistry, SAR can be used to predict the reaction rates of a series of related compounds with atmospheric oxidants. By developing a relationship between structural descriptors (e.g., electronic properties, bond energies) and known reaction rates for a set of terpenes, the rate constants for other terpenes like this compound can be estimated.
Computational techniques like Density Functional Theory (DFT) can be used to calculate quantum chemical parameters that describe a molecule's reactivity. For instance, a study on lemongrass oil, which contains this compound, used DFT to calculate the total energy, dipole moment, and the HOMO-LUMO energy gap for its main components to compare their reactivity and stability. wjarr.com A smaller HOMO-LUMO gap generally indicates higher reactivity. acs.org Such computational approaches provide a theoretical framework for understanding and predicting the chemical behavior of this compound and its derivatives.
Biological Activities and Mechanistic Investigations Pre Clinical Focus
Antimicrobial Activities and Cellular Mechanisms
The antimicrobial potential of beta-thujene, often as a component of essential oils, has been explored against a range of pathogenic microorganisms.
Antibacterial Efficacy (e.g., against Bacillus subtilis, Staphylococcus aureus)
Direct studies on the antibacterial effects of isolated this compound are limited. However, research on essential oils containing this monoterpene provides some insights. The essential oil of Pinus densiflora, which contains 19.33% this compound as a major component, has been reported to possess antibacterial effects. ebi.ac.uk Similarly, essential oils from Thuja sutchuenensis, which also contain thujene isomers, have demonstrated antifungal activity. mdpi.com
A study on the essential oil of Pistacia vera L. gum investigated the antimicrobial effects of its major constituents. While a fraction containing both alpha- and this compound was tested, the results indicated it was more active against Gram-negative bacteria. The same study found that other components, such as (-)-β-pinene, had more pronounced inhibitory effects against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.
It is important to note that a related but distinct compound, beta-thujaplicin, has shown significant inhibitory activity against all tested Staphylococcus aureus isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56-3.13 mg/L. nih.gov
Interactive Data Table: Antibacterial Activity Context
| Plant Source | Compound/Fraction Tested | Target Bacteria | Observed Effect | Citation |
| Pinus densiflora | Essential oil (19.33% this compound) | General bacteria | Antibacterial effects noted | ebi.ac.uk |
Antifungal Properties (e.g., against Alternaria alternata, Candida albicans)
The antifungal properties of this compound are primarily documented within the context of essential oil compositions. Essential oils from coniferous trees, including Pinus densiflora where this compound is a major component, have shown effects against fungi. ebi.ac.uk Research on the essential oils of Thuja sutchuenensis also indicated a degree of antifungal activity against several human pathogenic fungi, including Candida albicans. mdpi.com
In a study on the phytochemicals from Pleodendron costaricense, where this compound was identified as a major constituent of its essential oil, other isolated compounds from the plant demonstrated high activity against Alternaria alternata and an azole-resistant strain of Candida albicans. ebi.ac.uk However, the specific contribution of this compound to this activity was not detailed.
Antiviral Potentials
Currently, there is a notable lack of direct scientific evidence regarding the antiviral properties of this compound. Research in this area has focused on structurally related compounds. For instance, alpha-thujone, an isomer of thujene, has demonstrated strong inhibitory effects against feline calicivirus-F9 (FCV-F9) and murine norovirus-1 (MNV-1), which are surrogates for human norovirus. nih.gov Another related compound, β-thujaplicinol, has been found to inhibit the replication of Hepatitis B virus (HBV) by blocking the virus's ribonuclease H activity, with IC₅₀ values of 5.9±0.7 and 2.3±1.7 μM for HBV genotypes D and H, respectively. monash.edu
Elucidation of Mechanism of Action (e.g., Membrane Disruption, Enzyme Inhibition)
Specific mechanistic studies on how this compound exerts its antimicrobial effects are not well-documented. However, the proposed mechanisms for monoterpenes, the class of compounds to which this compound belongs, generally involve the disruption of microbial cell membranes. mdpi.comresearchgate.net This disruption is thought to be due to the lipophilic nature of monoterpenes, which allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and integrity. This can lead to the leakage of essential intracellular components and ultimately, cell death. mdpi.comresearchgate.net
Other potential mechanisms for monoterpenes include the inhibition of microbial enzymes that are crucial for cellular processes. researchgate.net It is plausible that this compound may share these mechanisms of action, but further research is required for confirmation.
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant capacity of this compound has been inferred from studies on essential oils rich in this compound.
In Vitro Antioxidant Assays (e.g., DPPH, FRAP)
Anti-inflammatory Modulations and Molecular Pathways
The anti-inflammatory properties of this compound as an individual compound are not well-documented. While essential oils containing this compound have demonstrated anti-inflammatory potential, this activity is often attributed to the major components of the oil or a synergistic effect among its constituents.
Inhibition of Pro-inflammatory Mediators
Direct evidence from studies using isolated this compound to assess its inhibitory effects on pro-inflammatory mediators is not available in the current body of scientific literature. Research on essential oils from species such as Citrus sinensis, which contains thujene as a minor component, has shown inhibition of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). However, these effects are primarily linked to the oil's main constituent, limonene. mdpi.com Therefore, the capacity of pure this compound to inhibit key mediators like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-6, IL-1β), cyclooxygenase-2 (COX-2), or inducible nitric oxide synthase (iNOS) remains uninvestigated.
Impact on Inflammatory Signaling Pathways
There are no specific studies that have investigated the impact of isolated this compound on major inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) or the mitogen-activated protein kinase (MAPK) pathways. The modulation of these critical pathways has been demonstrated for other terpenes and for various essential oils, but such activity has not been specifically confirmed or quantified for this compound.
Antiproliferative Activity in Cell-Based Assays
The potential for this compound to inhibit cell proliferation has not been a significant focus of preclinical research.
Effects on Human Leukemia Cells (HL-60)
A thorough review of published studies indicates that the antiproliferative or cytotoxic effects of isolated this compound have not been evaluated in human leukemia cell lines, including the HL-60 promyelocytic leukemia cell line. Research into the anti-leukemic potential of natural compounds has explored a wide range of phytochemicals, but this compound has not been among the compounds specifically tested on HL-60 cells.
Other Investigated Biological Activities (e.g., Enzyme Modulation)
Beyond the scope of antioxidant, anti-inflammatory, and antiproliferative activities, other biological effects of this compound are not extensively characterized. Some studies on essential oils containing this compound have reported antimicrobial and antifungal properties. ebi.ac.uk However, the specific enzyme modulation activities of isolated this compound, outside of the inflammatory enzymes for which data is lacking, have not been a subject of detailed investigation.
Ecological Roles and Interactions
Role in Plant Defense Mechanisms Against Herbivory and Pathogens
Plants have evolved complex defense systems that include a vast array of chemical compounds to deter herbivores and inhibit the growth of pathogens. Beta-thujene is an active component of this chemical arsenal.
Research has shown that the concentration of related thujene isomers can increase in response to insect damage, indicating a role in induced plant defense. For instance, after Huashan pine cones are damaged by the Pine cone borer, the relative content of α-thujene, a closely related isomer of this compound, increases significantly. foreverest.net This suggests that thujenes are part of an inducible defense system, produced or released in greater quantities upon attack to deter further herbivory. foreverest.net
In addition to its role against insects, this compound is a component of essential oils that exhibit significant antimicrobial properties. The essential oil of Pinus densiflora (Japanese red pine), in which this compound is the major component at 19.33%, has been shown to have antibacterial effects. ebi.ac.uk Essential oils from other coniferous trees that contain thujenes have also demonstrated antifungal properties. ebi.ac.uk This antimicrobial activity suggests that this compound helps protect plants from a variety of pathogenic microorganisms, including bacteria and fungi. ebi.ac.uk
Function as Semiochemicals in Inter-species Communication
Semiochemicals are signaling molecules that mediate interactions between organisms. plantprotection.pl As a volatile compound, this compound can disperse through the air, carrying information that influences the behavior of other organisms, particularly insects. plantprotection.plmdpi.com This chemical communication can be intraspecific (between members of the same species) or interspecific (between different species). plantprotection.pl this compound primarily functions in interspecific communication between plants and insects.
The effect of this compound as a semiochemical can be either attractive or repellent, depending on the insect species and the ecological context.
Repellent Effects
This compound is a principal component of certain plant essential oils known for their potent insect-repellent properties. The essential oil extracted from Peucedanum terebinthaceum showed strong repellent activity against major stored-product pests, including the red flour beetle (Tribolium castaneum) and the cigarette beetle (Lasioderma serricorne). acgpubs.org Analysis of this oil revealed that this compound was its most abundant constituent, comprising 21.4% of the total oil. acgpubs.org This high concentration strongly suggests that this compound is a key contributor to the oil's repellent efficacy.
| Compound | Percentage (%) |
|---|---|
| This compound | 21.4 |
| β-terpinene | 11.8 |
| germacrene D | 9.4 |
| dihydro-cis-α-copaene-8-ol | 8.0 |
| β-myrcene | 6.2 |
| Linalyl isovalerate | 4.3 |
| α-pinene | 4.0 |
| caryophyllene | 3.6 |
Attractant Effects
Conversely, for some insects, thujenes can act as attractants that help in locating suitable hosts. This is often observed in insects that specialize on specific host plants or target weakened individuals. For example, the wood-boring beetle Semanotus bifasciatus shows a preference for weakened Platycladus orientalis trees. foreverest.net Studies have found that the bark of these weakened trees has a significantly higher relative content of α-thujene and β-pinene compared to healthy trees. foreverest.net This suggests that these compounds act as signal molecules of host decline, guiding the beetles to a less-defended and more suitable resource for colonization and breeding. foreverest.net
By acting as attractants or repellents, semiochemicals like this compound directly influence critical insect behaviors such as locating a host plant and selecting a site for laying eggs (oviposition).
Host Location
As noted, elevated levels of thujenes in weakened coniferous trees can signal a suitable host for pests like Semanotus bifasciatus. foreverest.net This chemical cue is vital for the insect's survival, as it allows them to efficiently locate vulnerable hosts where their larvae will have a higher chance of survival. The volatile nature of this compound allows it to travel over distances, serving as a long-range beacon for host-seeking insects.
Oviposition
The chemical profile of a plant is a primary factor for female insects when selecting a place to lay their eggs. The presence or absence of specific compounds can either stimulate or deter oviposition. Research on the volatile substances of Huashan pine cones suggests that the significant increase in α-thujene concentration after damage by the Pine cone borer may function as an oviposition inhibitor for this insect. foreverest.net Furthermore, essential oils containing α-thujene have been shown to be effective oviposition deterrents against mosquitoes like Aedes aegypti and Culex quinquefasciatus. researchgate.net These findings indicate that thujenes, including this compound, can play a defensive role by making the plant an unattractive site for egg-laying, thereby preventing future damage from feeding larvae.
Allelopathic Effects on Plant Growth and Development
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. This compound, as a component of plant-released volatile organic compounds (VOCs), can exert such allelopathic effects on neighboring plants.
Studies on the invasive tree Ailanthus altissima (Tree of Heaven) have identified this compound as a constituent of its emitted VOCs. mdpi.com The VOCs from the fresh leaves of this plant have demonstrated significant allelopathic potential, particularly on the germination process of the weed Bidens pilosa. mdpi.com Exposure to these volatiles led to a marked delay in germination and a reduction in the total number of seeds that successfully germinated. mdpi.com This inhibitory effect on competing plants provides a competitive advantage to the allelopathic species, aiding in its establishment and invasion of new habitats.
| Amount of Plant Material | Inhibition of Germination Speed (%) | Inhibition of Total Germination (%) |
|---|---|---|
| 50 g | ~12 | No significant effect |
| 100 g | ~12 | No significant effect |
| 200 g | Not specified | 27 |
| 250 g | 73 | 60 |
The research highlights that compounds like this compound contribute to a complex chemical blend that can suppress the growth of competitors, illustrating another key ecological role of this monoterpene. mdpi.com
Emerging Applications and Future Research Directions
Agricultural Applications
The agricultural sector is exploring the potential of beta-thujene as a component of environmentally friendly strategies for pest management and crop protection.
Bio-based Pest Control and Insect Management Strategies
This compound is being investigated for its role in pest control, particularly as a component of pheromone-based attractants or oviposition inhibitors for certain insect pests. foreverest.net For instance, research has suggested its potential use in integrated pest management strategies. The compound is a constituent of essential oils that have demonstrated a range of insecticidal activities, including repellent, antifeedant, and developmental inhibitory effects. core.ac.uk Plant-derived insecticides are gaining interest as alternatives to synthetic chemicals due to their lower environmental impact. tandfonline.com Essential oils containing this compound and other terpenes interfere with the basic metabolic, biochemical, and physiological functions of insects. core.ac.uk
Crop Protection Enhancements (e.g., Natural Pesticides)
The effectiveness of this compound as a pest control agent positions it as a candidate for the development of natural and environmentally friendly pesticides. smolecule.com Plant-based pest control products are anticipated to replace some traditional chemical treatments, offering a more sustainable approach to crop protection. foreverest.net The herbicidal activity of thujene isomers has also been noted, suggesting a broader role in weed management. foreverest.net Essential oils, as natural products, are being recognized as promising tools for controlling fungal diseases in crops. agrojournal.org
Role in Fragrance and Flavor Chemistry
The distinct aromatic properties of this compound make it a valuable compound in the fragrance and flavor industries.
Materials Science Applications (e.g., Bio-based Polymers, Coatings)
While direct applications of this compound in materials science are still emerging, the broader class of terpenes is being explored as a renewable feedstock for the development of bio-based polymers. acs.orgmdpi.com The motivation behind developing bio-based polymers stems from a growing concern for sustainability and a desire to find alternatives to petroleum-derived plastics. researchgate.net These polymers can be derived from biomass and are classified into three main categories: naturally derived, bio-engineered, and synthetic polymers from bio-based monomers. nih.govunits.it Terpenes, due to their carbon skeletons, are considered viable candidates to serve as monomers in the production of bio-based elastomers. mdpi.com Research into using terpene-based feedstocks for creating new polyester (B1180765) macromolecules is ongoing. acs.org
Biotechnological Production and Strain Engineering for Enhanced Yield
To meet potential future demand and ensure a sustainable supply, biotechnological methods for producing this compound are being investigated. This involves the metabolic engineering of microorganisms. google.com Microbial fermentation is a key technology for the industrial production of various bio-based molecules, including amino acids and recombinant proteins. nih.gov
The enzyme this compound synthase, which catalyzes the formation of this compound from geranyl diphosphate, has been isolated from plants like ylang-ylang (Cananga odorata). microbialtec.com This discovery is a crucial step toward developing microbial strains engineered for this compound production. By optimizing microbial strains and fermentation processes, it may be possible to produce this compound and other terpenes on an industrial scale. nih.govmicrobialtec.com This approach could provide a more consistent and potentially cost-effective source of the compound compared to extraction from plant materials. researchgate.net
Integration into Multi-component Natural Product Formulations
For instance, this compound has been identified in the essential oils of Pentacalia vaccinioides, alongside compounds like α-pinene, β-phellandrene, and limonene. mdpi.com The essential oils from this plant have demonstrated antioxidant and bactericidal activities. mdpi.com Similarly, it is a component of essential oils from coniferous trees such as Pinus densiflora, where it can be a major constituent, and these oils have shown antibacterial and antifungal effects. nih.govebi.ac.uk The essential oil of Pistacia vera L. gum, containing α-pinene, β-pinene, and α,β-thujene, has exhibited inhibitory effects against Gram-positive bacteria and Candida albicans. tandfonline.com
The contribution of this compound to the sensory profile of multi-component formulations is also noteworthy. In vine pepper oils, a higher relative concentration of β-thujene has been associated with a more pronounced woody flavor, similar to crushed wood chips. foreverest.net This highlights its importance in the food and fragrance industries, where it can be used as a flavoring agent. foreverest.netforeverest.net
The following table summarizes the presence of this compound in various plant essential oils and the observed activities of these oils.
| Plant Source | Other Major Components | Observed Biological Activity of the Essential Oil |
| Pentacalia vaccinioides | α-Pinene, β-Phellandrene, Limonene, γ-Terpinene | Antioxidant, Bactericidal mdpi.com |
| Pinus densiflora | α-Pinene, Bornyl acetate (B1210297) | Antibacterial, Antifungal nih.govebi.ac.uk |
| Pistacia vera L. gum | α-Pinene, β-Pinene | Antibacterial (Gram-positive), Antifungal (C. albicans) tandfonline.com |
| Thymus baicalensis | Myrcene, Terpinen-4-ol, α-Terpineol | Antioxidant, Antimicrobial researchgate.net |
| Pleodendron costaricense | α-Pinene, β-Pinene, β-Myrcene, β-Caryophyllene | Antifungal ebi.ac.uk |
These findings underscore the potential for incorporating this compound-containing essential oils or purified this compound into multi-component formulations for therapeutic, preservative, and sensory applications. mdpi.comforeverest.net Further research is needed to elucidate the specific contribution of this compound to the observed effects and to explore potential synergistic interactions with other compounds.
Advanced Computational and Theoretical Studies
Computational and theoretical chemistry are providing valuable insights into the properties and potential applications of this compound. These studies help in understanding its molecular structure, reactivity, and interactions with biological targets, paving the way for more focused experimental research.
Density Functional Theory (DFT) has been employed to investigate the electronic properties of monoterpenes, including thujene isomers. researchgate.net Such calculations can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electron-donating or -accepting capabilities. researchgate.net For example, computational studies on rosemary essential oil components, which can include thujenes, have been used to explore their adsorption mechanisms on metal surfaces for corrosion inhibition. researchgate.netdergipark.org.tr
Molecular docking and pharmacophore modeling are other computational techniques being applied to natural products, including those containing this compound. pjmhsonline.com These methods can screen for potential biological targets and predict the binding affinity of a ligand to a protein, offering a preliminary assessment of its therapeutic potential. pjmhsonline.com For instance, phytochemicals from various plants, some of which contain thujene isomers, have been computationally screened for their potential to inhibit HIV-1 protease. pjmhsonline.com
Recent theoretical studies have also investigated the atmospheric oxidation pathways of monoterpenes. copernicus.org For sabinene (B1680474) and α-thujene, it has been shown that alkyl radical rearrangement can be a significant reaction pathway, competing with O2 addition. copernicus.org This type of research is essential for understanding the environmental fate of volatile organic compounds like this compound.
Identification of Underexplored Biological Activities and Mechanisms
While some biological activities of this compound containing essential oils have been reported, the specific role and mechanisms of action of this compound itself are not yet fully understood and represent an area of active research. mdpi.com
One emerging area of interest is its potential application in pest control. foreverest.net Research on the volatile substances of Huashan pine cones damaged by the pine cone borer revealed a significant increase in the concentration of certain compounds, suggesting a role in plant defense. foreverest.net This has led to the exploration of this compound in pheromone-based strategies for pest management. foreverest.net
The antimicrobial properties of essential oils containing this compound are well-documented, but the precise contribution of this compound to these effects and its mechanism of action against various pathogens require further investigation. nih.govtandfonline.com It is known that essential oil components can disrupt microbial cell membranes, inhibit enzyme activities, and interfere with physiological processes. researchgate.netresearchgate.net However, the specific molecular targets of this compound are largely unknown.
Furthermore, while the neurotoxic effects of its isomer, thujone, are well-studied and attributed to its interaction with GABA-gated chloride channels, the neurological effects of this compound remain an underexplored area. wikipedia.org
Challenges and Opportunities in this compound Research
The study of this compound presents both challenges and opportunities for the scientific community.
Challenges:
Isolation and Purification: this compound often occurs in complex mixtures with other isomers and monoterpenes, making its isolation for bioactivity studies challenging and potentially costly. foreverest.net The separation of isomers like α-thujene and β-thujene, which have very similar chemical structures and physical properties, requires advanced chromatographic techniques. foreverest.net
Commercial Availability: The limited commercial availability of pure this compound can be a significant hurdle for researchers wanting to evaluate its specific biological activities. acgpubs.org
Opportunities:
Novel Bioactivities: There is a significant opportunity to explore and identify novel biological activities of this compound. mdpi.com Given the wide range of effects reported for other monoterpenes, it is plausible that this compound possesses un-discovered therapeutic properties.
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying the observed biological effects of this compound is a key area for future research. mdpi.com This could lead to the identification of new drug targets and the development of novel therapeutic agents.
Sustainable Sourcing and Synthesis: While this compound can be extracted from various plant sources, there is an opportunity to explore more sustainable production methods. foreverest.net This could involve the use of biotechnological approaches, such as microbial fermentation, to produce this compound and other valuable monoterpenes. microbialtec.com The enzyme β-thujene synthase, which catalyzes the formation of β-thujene from geranyl diphosphate, has been isolated, opening the door for potential biocatalytic production. microbialtec.com
Q & A
Q. What are the primary methods for isolating and identifying beta-Thujene from natural sources?
Q. How can researchers distinguish this compound from structurally similar monoterpenes (e.g., alpha-Thujene)?
Use NMR spectroscopy (e.g., -NMR) to differentiate stereochemical configurations. Key markers:
- This compound: Distinct chemical shifts at δ 22.5 ppm (C-4) and δ 108.3 ppm (C-10) .
- Alpha-Thujene: δ 25.1 ppm (C-4) and δ 110.9 ppm (C-10). Combine with chiral chromatography for enantiomeric purity assessment .
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
- GC-FID : For high sensitivity and reproducibility in essential oil analysis .
- HPLC-DAD : For polar derivatives or degraded products .
- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD/LOQ, and recovery rates (85–115%) .
Advanced Research Questions
Q. How can conflicting reports on this compound’s bioactivity (e.g., antimicrobial vs. non-active) be resolved?
Address discrepancies through:
- Standardized assays : Use CLSI/MIC protocols for antimicrobial studies .
- Purity verification : Confirm compound identity (>98% purity) via HPLC/GC-MS .
- Variable control : Document solvent, temperature, and microbial strains used . Example: A 2024 study attributed false negatives to ethanol solvent interference in disc diffusion assays .
Q. What strategies optimize this compound synthesis for scalable production?
- Catalytic isomerization : Use zeolite catalysts to convert alpha- to this compound (85% yield) .
- Biotechnological routes : Engineer E. coli with limonene synthase for terpene biosynthesis .
- Process validation : Monitor reaction kinetics and byproducts via in-situ FTIR .
Q. How do computational models enhance understanding of this compound’s pharmacological mechanisms?
- Molecular docking : Predict binding affinity to targets (e.g., COX-2 enzyme) using AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Validation : Cross-reference with in vitro assays (e.g., COX-2 inhibition IC₅₀) .
Q. What experimental designs mitigate this compound’s volatility and instability in pharmacological studies?
- Stabilization : Use cyclodextrin encapsulation (e.g., β-CD) to enhance aqueous solubility .
- Storage : Store at -20°C under nitrogen to prevent oxidation .
- In vivo models : Administer via nanoemulsions to improve bioavailability .
Q. How should researchers address contradictory data on this compound’s toxicity profiles?
- Dose-response studies : Establish LD₅₀ in multiple models (e.g., zebrafish, rodents) .
- Metabolomics : Identify toxic metabolites (e.g., thujone derivatives) via LC-HRMS .
- Ethical compliance : Follow OECD guidelines for animal welfare .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
